molecular formula C28H28N2O4S B5994619 ethyl 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate

ethyl 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B5994619
M. Wt: 488.6 g/mol
InChI Key: SCMKGIAYDFZCJU-NWEZUEQQSA-N
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Description

Ethyl 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole core with multiple substituents. Key structural elements include:

  • 4-Methoxyphenyl-substituted pyrrole: Introduces electron-donating methoxy groups, enhancing aromaticity and influencing solubility.
  • 4-Toluidino (p-methylaniline) group: Contributes basicity and hydrogen-bonding capacity.
  • Methylene and oxo groups: Likely involved in keto-enol tautomerism or conjugation with the aromatic system.

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylphenyl)iminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S/c1-6-34-28(32)25-26(31)24(35-27(25)29-21-9-7-17(2)8-10-21)16-20-15-18(3)30(19(20)4)22-11-13-23(33-5)14-12-22/h7-16,31H,6H2,1-5H3/b24-16-,29-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMKGIAYDFZCJU-NWEZUEQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)SC1=NC4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)/SC1=NC4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can be achieved through multi-step organic reactions. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde to form the intermediate compound. This intermediate is then reacted with ethyl 2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate under specific conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction .

Chemical Reactions Analysis

Ethyl 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer or antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The target compound shares functional groups and heterocyclic cores with several analogs. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Electronic Features References
Target Compound Thiophene-pyrrole 4-Methoxyphenyl, toluidino, ester Electron-rich (methoxy, toluidino) -
5-(Z)-[(4-Methoxyphenyl)methylene]-thiazolidinone Thiazolidinone 4-Methoxyphenyl, hydrazono Polar (hydrazono), moderate conjugation
Example 62 (Chromenone-pyrazolo-pyrimidine) Chromenone-pyrazolo-pyrimidine Fluoro, methylthiophene Electron-deficient (fluoro groups)

Key Observations :

  • Electron Density: The target compound’s 4-methoxyphenyl and toluidino groups enhance electron density, contrasting with the electron-withdrawing fluoro groups in Example 62 . This difference may influence reactivity in nucleophilic or electrophilic reactions.
  • Solubility: The toluidino group and ester moiety may improve solubility in organic solvents (e.g., DMF, ethanol) compared to the polar hydrazono group in Compound 5 .

Theoretical Considerations

The principle of isovalency (similar valence electrons but differing geometry) applies to the target compound and its analogs . For instance:

  • The toluidino group in the target compound and the methylthiophene in Example 62 both donate electrons but differ in steric bulk, altering reactivity .
  • The 4-methoxyphenyl group in the target and Compound 5 provides comparable electronic effects but distinct steric environments due to core structure differences .

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